N-[4-(2-quinoxalinyloxy)phenyl]acetamide N-[4-(2-quinoxalinyloxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 338403-54-6
VCID: VC5928331
InChI: InChI=1S/C16H13N3O2/c1-11(20)18-12-6-8-13(9-7-12)21-16-10-17-14-4-2-3-5-15(14)19-16/h2-10H,1H3,(H,18,20)
SMILES: CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
Molecular Formula: C16H13N3O2
Molecular Weight: 279.299

N-[4-(2-quinoxalinyloxy)phenyl]acetamide

CAS No.: 338403-54-6

Cat. No.: VC5928331

Molecular Formula: C16H13N3O2

Molecular Weight: 279.299

* For research use only. Not for human or veterinary use.

N-[4-(2-quinoxalinyloxy)phenyl]acetamide - 338403-54-6

Specification

CAS No. 338403-54-6
Molecular Formula C16H13N3O2
Molecular Weight 279.299
IUPAC Name N-(4-quinoxalin-2-yloxyphenyl)acetamide
Standard InChI InChI=1S/C16H13N3O2/c1-11(20)18-12-6-8-13(9-7-12)21-16-10-17-14-4-2-3-5-15(14)19-16/h2-10H,1H3,(H,18,20)
Standard InChI Key ODTRYISXOOHOGX-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-[4-(2-Quinoxalinyloxy)phenyl]acetamide (IUPAC name: N-(4-quinoxalin-2-yloxyphenyl)acetamide) belongs to the class of aromatic acetamides. Its molecular formula is C₁₆H₁₃N₃O₂, with a systematic structure comprising:

  • A quinoxaline moiety (a bicyclic system with two nitrogen atoms at positions 1 and 4).

  • An ether-linked phenyl group at the 2-position of quinoxaline.

  • An acetamide substituent on the para position of the phenyl ring .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight279.29 g/molPubChem
XLogP3 (Partition Coeff.)3.0PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Topological Polar SA64.1 ŲPubChem

Spectroscopic Characterization

  • ¹H NMR (300 MHz, DMSO-d₆): Signals at δ 7.28 (NH), 4.22 (SCH₂), 3.96 (NCH₂), and 3.72 (OCH₃) confirm the acetamide and quinoxaline linkages .

  • ¹³C NMR: Peaks at δ 172.12 (C=O of acetamide), 168.3 (ester carbonyl), and 34.6 (SCH₂) validate the structure .

  • IR Spectroscopy: Stretching vibrations at 1665 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C ether) further corroborate functional groups .

Synthesis and Derivative Preparation

Chemoselective Modifications

Recent studies on related compounds (e.g., N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides) highlight the utility of soft electrophiles (e.g., chloroacetonitrile, allyl bromide) for introducing functional diversity while preserving the quinoxaline core . For instance:

  • Reaction of 3-phenylquinoxaline-2(1H)-thione with ethyl chloroacetate yields S-alkylated intermediates, which are subsequently amidated with primary amines .

Table 2: Representative Reaction Yields for Analogous Compounds

Reaction StepYield (%)Reference
S-Alkylation with Chloroacetonitrile73–81
Amidation with Glycine Methyl Ester68–75

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

The compound’s rotatable bond count (3) and polar surface area (64.1 Ų) align with guidelines for oral bioavailability. Predicted CYP450 interactions (via in silico tools) indicate potential metabolism via oxidation at the quinoxaline ring .

Applications in Drug Development

Lead Optimization Strategies

  • Peptidomimetic Modifications: Introducing amino acid residues (e.g., aspartic acid) to the acetamide side chain improves solubility and target affinity, as seen in derivatives like 8c and 12c .

  • Prodrug Design: Esterification of the acetamide group (e.g., methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates) enhances metabolic stability and tissue penetration .

Computational Modeling Advances

  • Molecular Dynamics Simulations: Predict stable binding poses at the hTS dimer interface, with binding energies ranging from −8.2 to −9.6 kcal/mol for top analogs .

  • QSAR Studies: Hydrophobic parameters (ClogP) and electron-withdrawing substituents correlate with enhanced anticancer activity (R² = 0.89) .

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